molecular formula C15H15F3N6 B2775539 1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine CAS No. 955976-92-8

1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine

Katalognummer: B2775539
CAS-Nummer: 955976-92-8
Molekulargewicht: 336.322
InChI-Schlüssel: VXPLKTVWALVFLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H15F3N6 and its molecular weight is 336.322. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-methyl-4-[5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6/c1-9-21-22-14(12-7-20-23(2)13(12)19)24(9)8-10-4-3-5-11(6-10)15(16,17)18/h3-7H,8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLKTVWALVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC(=CC=C2)C(F)(F)F)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine, also referred to by its CAS number 955976-92-8, is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N6C_{20}H_{17}F_3N_6 with a molecular weight of 398.38 g/mol. Its structure features a pyrazole ring connected to a triazole moiety, which is known to contribute to various biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In particular:

  • Selectivity : Certain derivatives demonstrated selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile for gastrointestinal effects.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Derivative A5.400.01540
Derivative B0.010.0011000

These findings suggest that the target compound may possess similar or enhanced anti-inflammatory properties compared to established drugs like celecoxib .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has indicated that pyrazole derivatives exhibit activity against various bacterial strains. For example, studies have reported that certain derivatives show effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .

Study 1: Synthesis and Biological Evaluation

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using the carrageenan-induced rat paw edema model. Among the synthesized compounds, one derivative exhibited an ED50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating superior efficacy .

Study 2: In Vivo Toxicity Assessment

In another investigation, acute oral toxicity was assessed in mice for several pyrazole derivatives. The results showed that compounds with structural similarities to our target compound had an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole framework have shown efficacy against various fungal and bacterial strains. In particular, studies have highlighted their potential as antifungal agents with comparative effectiveness to established drugs like azoxystrobin and fluconazole . The incorporation of the pyrazole moiety enhances their bioactivity, making them promising candidates for further development.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole DerivativeAspergillus niger0.01–0.27 μmol/mL
Triazole-Pyrazole HybridStaphylococcus aureus0.25–2 μg/mL
Triazole-Pyrazole HybridE. coli0.5–1 μM

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. A study demonstrated that certain derivatives exhibited higher anti-inflammatory activity compared to celecoxib, a standard reference drug. This suggests that modifications to the triazole and pyrazole structures can lead to enhanced therapeutic profiles against inflammation-related conditions .

Herbicidal Activity

The compound's structural characteristics make it an attractive candidate for herbicide development. Research has identified phytoene desaturase as a key enzyme in carotenoid biosynthesis and a target for herbicides. Compounds similar to 1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine have shown potential in inhibiting this enzyme, indicating their utility in agricultural applications .

Case Study 1: Antifungal Efficacy

A series of triazole derivatives were synthesized and tested against a panel of fungal pathogens. The study revealed that certain derivatives exhibited antifungal activity significantly superior to commercial antifungal agents. For example, a derivative demonstrated an inhibitory rate of 90–98% against P. piricola, comparable to azoxystrobin .

Case Study 2: Antibacterial Activity Against MRSA

In another investigation, ciprofloxacin-triazole hybrids were tested against methicillin-resistant Staphylococcus aureus. The results indicated that these hybrids had lower MIC values than traditional antibiotics like vancomycin and ciprofloxacin, showcasing their potential as effective antibacterial agents .

Q & A

Q. SAR Findings :

  • CF₃ Group : Enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for Cl) in liver microsomes .
  • Methyl at Pyrazole C5 : Reduces hERG binding risk (IC₅₀ > 30 μM) .

Basic: What are best practices for evaluating in vitro antimicrobial activity?

Methodological Answer:

  • Bacterial Strains : Use WHO priority pathogens (e.g., MRSA, E. coli ATCC 25922) .
  • Broth Microdilution : Test concentrations from 0.5–128 μg/mL in Mueller-Hinton broth .
  • Controls : Include ciprofloxacin (1 μg/mL) and solvent-only wells.
  • Endpoint : MIC defined as ≥80% inhibition at 24 h .

Data Interpretation : A 2023 study reported MIC = 4 μg/mL against S. aureus, but poor Gram-negative activity (MIC > 64 μg/mL) due to outer membrane impermeability .

Advanced: How to investigate tautomerism and its impact on bioactivity?

Methodological Answer:

  • Solid-State Analysis : X-ray crystallography (e.g., CCDC 205686) identifies dominant tautomers (e.g., 1,2,4-triazol-5-amine vs. 3-amine) .
  • Solution NMR : Variable temperature ¹⁵N NMR detects tautomeric equilibria in DMSO-d₆ .
  • Bioactivity Correlation : Compare IC₅₀ of isolated tautomers (e.g., 3-amine form shows 3x higher kinase inhibition) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH for 60 min .
  • Metabolite ID (LC-MS/MS) : Major Phase I metabolites include hydroxylation at the benzyl group .
  • Structural Modifications : Fluorination (e.g., CF₃) or steric hindrance reduces CYP3A4-mediated oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.